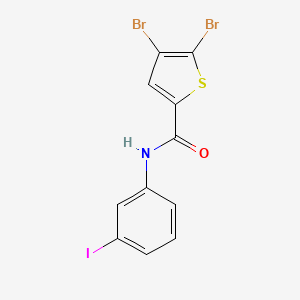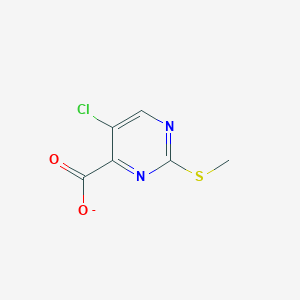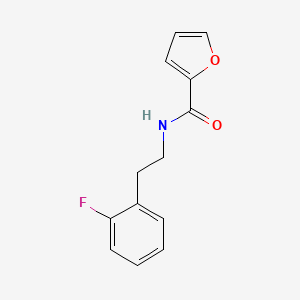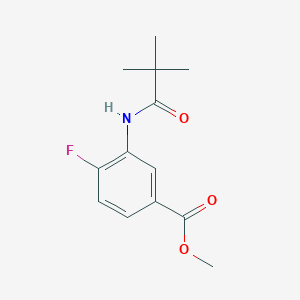
Methyl 4-fluoro-3-pivalamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoro-3-pivalamidobenzoate is an organic compound with the molecular formula C13H16FNO3 It is a fluorinated benzoate derivative, which means it contains a benzoate group (a benzene ring with a carboxylate group) that has been modified with a fluorine atom and a pivalamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-pivalamidobenzoate typically involves the esterification of 4-fluoro-3-pivalamidobenzoic acid. One common method is the reaction of 4-fluoro-3-pivalamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-fluoro-3-pivalamidobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the amide group.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Hydrolysis: The major products are 4-fluoro-3-pivalamidobenzoic acid and methanol.
Reduction: The major product is 4-fluoro-3-pivalamidoaniline.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoro-3-pivalamidobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 4-fluoro-3-pivalamidobenzoate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The pivalamide group can also affect the compound’s solubility and stability, impacting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-fluorobenzoate: Similar in structure but lacks the pivalamide group, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-fluorobenzoate: Similar to Methyl 4-fluorobenzoate but with an ethyl ester group instead of a methyl ester group, affecting its physical properties and reactivity.
4-fluoro-N-methylbenzamide: Contains a fluorine atom and an amide group but lacks the ester functionality, making it structurally different and potentially altering its reactivity and applications.
Uniqueness: Methyl 4-fluoro-3-pivalamidobenzoate is unique due to the presence of both the fluorine atom and the pivalamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16FNO3 |
|---|---|
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
methyl 3-(2,2-dimethylpropanoylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,1-4H3,(H,15,17) |
InChI-Schlüssel |
DVXSBVNJRORXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


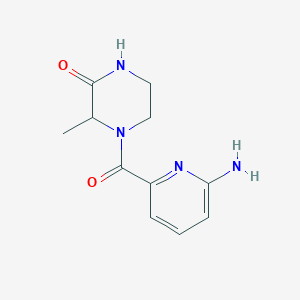
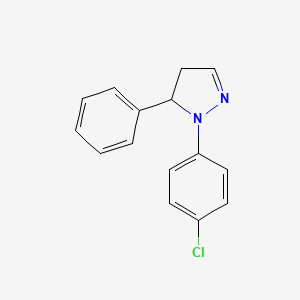

![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

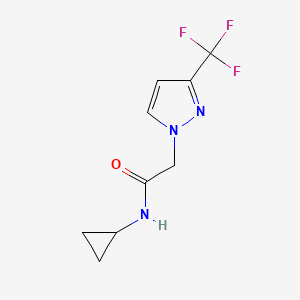
![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
